Goethite, due to its presence in various environmental settings like soils, sediments, and water bodies, serves as a valuable tool for researchers in understanding various geochemical processes. Its formation and presence can be indicative of specific environmental conditions, allowing scientists to reconstruct past climates and understand changes in environmental parameters like temperature and precipitation [].
Goethite's high surface area and specific chemical properties make it an effective adsorbent for various pollutants, including heavy metals, arsenic, and phosphate []. Research focuses on understanding the mechanisms of adsorption and optimizing goethite's properties for efficient and selective removal of contaminants from water and soil, contributing to environmental remediation efforts [].
Studying the crystal structure and properties of goethite helps researchers understand the formation of iron oxides and their interactions with their surrounding environment. This knowledge is crucial for various fields, including soil science, weathering processes, and the development of new materials with specific functionalities [].
Goethite plays a significant role in the biogeochemical cycling of various elements, including iron, phosphorus, and arsenic. Research focuses on understanding how goethite interacts with microorganisms and influences the mobility and availability of these elements in the environment [].
Goethite's ability to adsorb radioactive elements makes it a potential candidate for nuclear waste management strategies. Research explores the use of goethite or goethite-based materials for immobilizing and safely storing radioactive waste [].
Iron hydroxide oxide, often referred to by its chemical formula or , is a compound formed by the combination of iron, oxygen, and hydrogen. It exists in various forms, including both anhydrous and hydrated states. The hydrated form, ferric hydroxide, is commonly encountered in natural environments and can appear as a yellowish-brown precipitate. This compound plays a crucial role in environmental processes, particularly in water purification due to its adsorptive properties for contaminants like heavy metals and phosphates .
Iron hydroxide oxide exhibits notable biological activity. It has been studied for its potential in biomedical applications, particularly in drug delivery systems and as a contrast agent in imaging techniques. Its biocompatibility makes it suitable for use in cosmetics and tattoo inks . Additionally, its ability to adsorb toxins makes it beneficial in treating contaminated water sources.
Several methods are employed to synthesize iron hydroxide oxide:
Iron hydroxide oxide has diverse applications across various fields:
Research has highlighted the interactions of iron hydroxide oxide with various contaminants:
Iron hydroxide oxide shares similarities with several other compounds but has unique characteristics that distinguish it:
Compound | Formula | Unique Features |
---|---|---|
Ferric Oxide | Stable under high temperatures; used mainly for pigments. | |
Ferrous Hydroxide | Less stable than ferric forms; can oxidize to ferric hydroxide. | |
Goethite | Naturally occurring; significant role in soil chemistry. | |
Hematite | Commonly found as an ore; used primarily in steel production. |
Iron hydroxide oxide stands out due to its dual role as both a pigment and an effective adsorbent for environmental applications, making it versatile compared to other iron compounds .
The formation of iron hydroxide oxide minerals involves complex geochemical processes that operate across a wide range of environmental conditions [4] [5]. These pathways are fundamentally controlled by redox conditions, pH, temperature, and the availability of iron sources in both aqueous and solid phases [4] [6]. The geochemical formation of iron hydroxide oxide minerals represents a critical component of the global iron cycle, linking surface weathering processes with deeper geological transformations [7].
Weathering processes represent the primary mechanism for iron hydroxide oxide formation in near-surface environments [3] [8]. The oxidation of iron-bearing minerals occurs when ferrous iron (Fe²⁺) is exposed to oxygen and water, resulting in the transformation to ferric iron (Fe³⁺) and subsequent precipitation of iron hydroxide oxide phases [3] [8]. This process is particularly prevalent in the weathering of iron-rich silicate minerals such as pyroxenes, amphiboles, and iron sulfides including pyrite and marcasite [3] [9].
The weathering process begins with the dissolution of primary iron-bearing minerals under oxidizing conditions [8]. Water containing dissolved oxygen acts as an electrolyte, facilitating the dissolution of iron and its subsequent reaction with oxygen to form iron oxide compounds [8]. The formation of iron hydroxide oxide through weathering is marked by the oxidation state change from Fe²⁺ to Fe³⁺, which allows these minerals to exist stably at surface conditions [3]. Common iron hydroxide oxide pseudomorphs include pyrite, siderite, and marcasite, where the original shape of the parent mineral is retained while the iron transforms from iron(II) to iron(III) [3].
Geochemical conditions during weathering significantly influence the specific polymorph that forms [10]. At neutral conditions, the oxidation of ferrous salt solutions by air typically yields goethite (α-FeOOH), lepidocrocite (γ-FeOOH), magnetite, or hematite [10]. The formation of specific polymorphs depends on factors including pH, temperature, oxidation rate, and the presence of other ions in solution [11]. Thermal dehydroxylation studies reveal that different polymorphs exhibit distinct thermal stability, with peak dehydroxylation temperatures occurring in the order: lepidocrocite (200°C) < akaganeite (200-260°C) < goethite (293°C) [11].
Biogenic formation of iron hydroxide oxide minerals represents a significant pathway in both marine and terrestrial environments, involving the metabolic activities of iron-oxidizing bacteria and other microorganisms [12] [13]. Iron-oxidizing bacteria (FeOB) play a crucial role in the formation of biogenic iron oxides by oxidizing dissolved iron and producing iron hydroxide oxide minerals as metabolic byproducts [12] [13].
In marine environments, biogenic iron hydroxide oxide formation is particularly important at hydrothermal vent systems and in marine sediments [14] [12]. Zetaproteobacterial iron-oxidizing mats thrive in hydrothermal environments, where they nucleate and drive spontaneous precipitation of ferrihydrite in microbial mats [14]. The abundant production of Zetaproteobacterial stalks creates nucleation sites for iron hydroxide oxide formation, resulting in the development of biogenic iron oxide deposits [14] [12]. These biogenic oxides exhibit unique properties, including an amorphous ferrihydrite composition that is uniquely stable and slow to undergo diagenesis to more crystalline iron oxides [12].
Detailed mineralogical analysis of biogenic iron oxyhydroxides reveals that the predominant mineral is an amorphous ferrihydrite that contains organic components, most likely biopolymers of acidic polysaccharides [12] [15]. The microbe-mineral interactions in biogenic iron oxyhydroxides significantly alter the mineral structure of ferrihydrite, limit the ratio of reduction under anoxic conditions, and enhance adsorption properties compared to inorganic iron hydroxide oxide minerals [15]. In terrestrial environments, biogenic iron hydroxide oxide formation occurs in bog iron deposits, iron springs, and areas where the water table intersects the land surface [5]. These environments provide ideal conditions for iron-oxidizing bacteria to flourish, particularly where reduced iron-rich groundwater comes into contact with oxygenated surface water [5].
Research on modern analog systems demonstrates that biogenic iron hydroxide oxide formation can produce crystalline iron-rich, organic carbon-lean layers reminiscent of ancient banded iron formations [14]. Subsequent early diagenetic processes, including anaerobic microbial oxidation of organic matter coupled to microbial reduction of iron oxyhydroxides, generate ferrous carbonates and mixed-valence magnetite [14]. This process provides important insights into how biogenic iron hydroxide oxide minerals may have contributed to major iron formations in Earth's geological history [14].
Iron hydroxide oxide minerals exist in nature as four major polymorphs, each characterized by distinct crystal structures, stability fields, and geological significance [1] [16]. These polymorphs include goethite (α-FeOOH), akaganeite (β-FeOOH), lepidocrocite (γ-FeOOH), and feroxyhyte (δ-FeOOH) [1] [16] [17]. Each polymorph exhibits unique crystallographic properties and occurs in specific environmental settings, reflecting the diverse conditions under which iron hydroxide oxide minerals form [18] [19].
Polymorph | Crystal System | Space Group | Lattice Parameters (Å) | Density (g/cm³) | Color | Stability | Formation Environment |
---|---|---|---|---|---|---|---|
Goethite (α-FeOOH) | Orthorhombic | Pnma | a=4.596, b=9.957, c=3.021 | 4.26 | Yellow-brown to red-brown | Thermodynamically stable | Weathering, soil formation, hydrothermal |
Akaganeite (β-FeOOH) | Tetragonal | I4/m | a=10.48, c=3.028 | 3.56 | Yellow-brown | Metastable | Marine environments, meteorites |
Lepidocrocite (γ-FeOOH) | Orthorhombic | Amam | a=3.87, b=12.51, c=3.06 | 4.09 | Orange to red-brown | Metastable | Steel corrosion, weathering |
Feroxyhyte (δ-FeOOH) | Hexagonal | P3m1 | a=2.94, c=4.54 | 4.20 | Dark brown | Metastable (high pressure) | High pressure seafloor conditions |
Goethite represents the most abundant and thermodynamically stable iron hydroxide oxide polymorph under surface conditions [20] [21]. This mineral occurs extensively in soils, weathering profiles, and sedimentary environments worldwide, making it the primary mineral carrier of iron in terrestrial systems [1] [3]. Goethite crystallizes in the orthorhombic system with space group Pnma and exhibits a hexagonal close-packed structure of oxygen and hydroxide ions, with iron ions occupying octahedral sites between the anions [3].
The geological significance of goethite extends far beyond its abundance, as it represents a fundamental component of many economically important iron ore deposits [20] [9]. In terms of relative abundance, goethite is second only to hematite among iron oxides and serves as the primary mineral in important iron ores, including those in the Alsace-Lorraine basin in France [20]. Other significant goethite deposits are found in the southern Appalachians of the United States, Brazil, South Africa, Russia, and Australia [20] [9].
Goethite formation occurs through multiple pathways, with weathering of iron-rich minerals being the most common mechanism [3] [9]. The mineral often forms as a weathering product of carbonate-bearing iron formations and ferruginous rocks, where it replaces magnetite and iron carbonates such as siderite and ferrodolomite [9]. Fine-grained goethite is abundant throughout major iron ranges as a weathering product, often occurring in association with hematite [9]. The mineral may also precipitate directly from groundwater or form as a primary mineral in hydrothermal deposits [3] [9].
The crystal structure of goethite consists of paired chains of iron-filled octahedral sites running the length of the crystal, with the two chains in each pair joined by hydroxide ions [3]. This structure is identical to that of diaspore, the analogous aluminum oxide-hydroxide mineral [3]. The stability of goethite under surface conditions makes it an important paleoenvironmental indicator and a significant component of lateritic soils [21]. Research indicates that goethite formation in Australia is closely tied to the continent's unique geological history, with ancient weathering processes over millions of years creating the distinctive red coloration characteristic of Australian landscapes [21].
Lepidocrocite and akaganeite represent metastable polymorphs of iron hydroxide oxide that occur in specific environmental settings and exhibit distinct crystallographic properties [1] [16]. Lepidocrocite crystallizes in the orthorhombic system with space group Amam and is commonly encountered as a corrosion product on the inside of steel water pipes and tanks [1] [22]. The crystal structure of lepidocrocite was first determined in 1935, revealing lattice parameters of a=3.87 Å, b=12.51 Å, and c=3.06 Å [22].
Lepidocrocite typically exhibits an orange to red-brown coloration and forms under conditions where iron-rich solutions undergo oxidation in the presence of limited oxygen availability [1] [16]. The mineral commonly occurs in weathering environments and as a component of rust formations on iron and steel structures [1]. Lepidocrocite is often found in association with goethite in natural weathering profiles and represents an important intermediate phase in the transformation from freshly precipitated iron hydroxide to more stable iron oxide phases [18].
Akaganeite exhibits a tetragonal crystal structure with space group I4/m and distinctive yellow-brown coloration [1] [16]. This polymorph has garnered significant scientific interest due to its presence in meteorites and lunar surface materials, indicating its formation under extraterrestrial conditions [1]. Recent crystallographic studies have revealed that akaganeite must contain chloride ions to stabilize its structure, leading to a more accurate formula of FeO₀.₈₃₃(OH)₁.₁₆₇Cl₀.₁₆₇ or Fe₆O₅(OH)₇Cl [1].
The formation of akaganeite is notably associated with weathering processes in marine environments where chloride concentrations are elevated [1]. This polymorph has been identified in association with animal burrows on continental margins, where bioturbation and ventilation of sediments create ideal conditions for iron oxidation in the presence of chloride-rich seawater [12]. The stability field of akaganeite extends to moderately elevated temperatures, with thermal dehydroxylation occurring at peak temperatures around 200-260°C [11].
Both lepidocrocite and akaganeite exhibit metastable behavior under most surface conditions, with tendencies to transform to more stable phases such as goethite or hematite over geological time scales [16] [19]. However, specific environmental conditions can stabilize these phases, particularly in the case of akaganeite in chloride-rich environments and lepidocrocite in rapidly oxidizing systems [1] [16].
High-pressure polymorphs of iron hydroxide oxide represent a relatively recent area of intensive research, particularly regarding their stability and behavior in subduction zone environments [23] [7] [24]. These high-pressure phases include epsilon-FeOOH (ε-FeOOH) and pyrite-type iron oxyhydroxide, which form under the extreme pressure and temperature conditions characteristic of subducting oceanic lithosphere [23] [24].
Epsilon-FeOOH forms at pressures above approximately 5 gigapascals through the transformation of goethite during subduction processes [24]. This high-pressure polymorph exhibits an orthorhombic crystal structure and represents a significant host for hydrogen in the Earth's upper mantle and transition zone [24]. The CaCl₂-type structure of ε-FeOOH allows it to form solid solutions with isostructural phases such as ε-AlOOH and phase H (MgSiO₄H₂), creating a complex system for hydrogen storage in the deep Earth [24].
At even higher pressures, corresponding to depths of approximately 1400-1800 kilometers in the Earth's mantle, ε-FeOOH undergoes transformation to a pyrite-type crystal structure [23] [24]. This transition represents one of the most significant phase transformations in iron-bearing oxyhydroxides and has profound implications for the physical properties of subducting slabs [23]. Research using dynamic high-pressure experiments and theoretical simulations has revealed that the spin transition of iron in FeOOH during this transformation leads to remarkable elastic anomalies [23].
The phase diagram of iron oxyhydroxide under extreme conditions indicates that shock-elevated temperatures shift the spin transition to higher pressures and broaden the pressure range of mixed spin states [23]. The large volume collapse during the spin crossover results in approximately 60% softening of the adiabatic bulk modulus and a negative Poisson's ratio of -0.1, indicating anomalous auxetic behavior in the mixed-spin phase [23]. These dramatic changes in elastic properties suggest that iron-bearing oxyhydroxides may contribute to unusual seismic properties observed in large low shear velocity provinces and ultra-low velocity zones in the deep mantle [24].
Isotopic evidence from Western Alps metaophiolites provides direct evidence for iron mobility during subduction zone processes [7]. A negative correlation between serpentinite bulk δ⁵⁶Fe and Fe³⁺/ΣFe ratios demonstrates the progressive loss of isotopically light iron from subducting slabs with increasing degrees of prograde metamorphism [7]. This process is consistent with the release of sulfate-rich and hypersaline fluids that preferentially complex isotopically light iron, providing important constraints on the nature of slab-derived fluids in subduction zones [7].
Formation Mechanism | Temperature Range (°C) | Pressure Range (GPa) | pH Range | Primary Products |
---|---|---|---|---|
Weathering of iron-bearing minerals | 0-100 | 0.0001 | 4-9 | Goethite, Lepidocrocite |
Hydrothermal precipitation | 100-400 | 0.0001-1 | 2-8 | Goethite, Hematite |
Biogenic iron oxidation | 0-80 | 0.0001 | 6-8 | Ferrihydrite, Goethite |
Marine sediment diagenesis | 0-50 | 0.0001-0.1 | 7-8 | Goethite, Ferrihydrite |
Oxidation of Fe(II) solutions | 20-80 | 0.0001 | 3-12 | All polymorphs |
High-pressure phase transitions | 25-1200 | 0.0001-30 | Variable | ε-FeOOH, Pyrite-type FeOOH |
The hydrothermal synthesis method represents one of the most versatile approaches for producing iron hydroxide oxide compounds with controlled morphology and crystallinity. Hydrothermal conditions facilitate the increased solubility of inorganic salts in water with elevated temperature and pressure, subsequently initiating nonequilibrium competing processes of hydrolysis, nucleation, polycondensation, and aggregation [1]. These processes create opportunities for forming new defective material structures with enhanced properties.
The formation mechanisms of oxide and hydroxide phases under hydrothermal conditions are significantly influenced by several critical factors including solution pH, presence of chelating agents, and heat treatment temperature [1]. In neutral and alkaline media, the processes of hydrolysis and polycondensation of oxide phase germs, particularly hematite, prevail, resulting in the deposition of highly crystalline material. Conversely, in acidic environments, hydrolysis processes compete with deprotonation, bringing the processing time factor to the forefront [1].
Hydrothermal synthesis of maghemite nanoparticles from ammonium iron citrate solutions demonstrates the formation and growth mechanisms under controlled conditions [2] [3]. The local structure of the precursor in solution resembles that of the crystalline coordination polymer where corner-sharing iron-oxygen octahedra are linked by citrate. As hydrothermal treatment initiates, clusters of edge-sharing iron-oxygen units form with structural order extending less than 5 Angstroms. Tetrahedrally coordinated iron subsequently appears, and the clusters slowly assemble into crystalline maghemite, giving rise to clear Bragg peaks after 90 seconds at 320 degrees Celsius [2] [3].
Co-precipitation methods enable the synthesis of magnetic nanoparticles from stoichiometric mixtures of ferrous and ferric salts in basic aqueous media [4]. This approach produces particles ranging from 5 to 20 nanometers in diameter, with experimental conditions critically dependent on the type of ion salts used, including chlorides, sulfates, nitrates, or perchlorates, as well as the ferrous to ferric concentration ratio [4]. Parameters such as pH, ionic strength of the medium, and reaction temperature can be systematically adjusted to control particle size characteristics and surface properties [4].
Microemulsion routes using ammonia solution or tetrabutylammonium hydroxide as precipitants have successfully produced iron oxide-hydroxide nanoparticles with exceptional surface areas [5]. The highest surface area of 315 square meters per gram was achieved when employing the smallest water-to-surfactant ratio of 20 and the highest surfactant concentration of 0.20 molar per liter [5]. These suspensions demonstrated remarkable stability and monodisperse nanoparticles with standard deviations less than 10 percent [5].
Air oxidation of ferrous hydroxide suspensions represents a fundamental pathway for iron hydroxide oxide formation under ambient conditions. The formation of magnetite by air oxidation of ferrous hydroxide suspensions proceeds through distinct stages depending on sulfate concentration and pH conditions [6] [7]. In low sulfate concentration environments (0.03 molar per decimeter cubed), the oxidation proceeds through three sequential stages: formation of ferric oxides with slower magnetite formation, rapid magnetite formation, and linear magnetite formation [6] [7].
When sulfate concentrations are elevated (0.60 molar per decimeter cubed), goethite formation is favored, accompanied by slow formation of amorphous gamma-iron oxyhydroxide [6] [7]. The oxidation rates observed in stationary state conditions result from the oxidation of ferrous iron adsorbed on the surface of the solid phase [6] [7]. This mechanism provides insights into the surface-controlled nature of the transformation process.
The formation of goethite through air oxidation of ferrous hydroxide suspensions involves epitaxial growth mechanisms [8] [9] [10]. Evidence suggests that the similarity between anion arrangements in both ferrous hydroxide and goethite phases facilitates this epitaxial process. The size and shape of initial ferrous hydroxide particles play significant roles in determining the characteristics of goethite particles obtained upon completion of the oxidation process [8] [9] [10].
Air flow rate and reactant concentration ratios significantly influence the morphology and size of the resulting iron oxyhydroxide particles [8] [9]. Through detailed microscopic analysis of initial, intermediate, and final reaction products, researchers have obtained evidence supporting epitaxial growth of goethite on ferrous hydroxide substrates. The morphology can be modified through careful control of air flow rates, with particles exhibiting acicular characteristics with average lengths of 400±50 nanometers and widths of 15±5 nanometers under soft agitation conditions [11].
Template-assisted synthesis approaches offer precise control over iron hydroxide oxide nanostructure morphology and properties through the use of organic and inorganic scaffolds. Polydopamine spheres serve as versatile metal-affinity organic templates for the in-situ deposition of superparamagnetic iron oxide nanoparticle layers [12]. This approach enables the formation of hollow-mesoporous magnetic carriers through surfactant-assisted silica encapsulation and subsequent calcination processes [12].
The integration of compact iron oxide nanoparticle layers with programmable polydopamine templates provides pathways to fabricate magnetic-response hollow structures with high permeability and multifunctionality [12]. These hybrid structures demonstrate controlled thickness and high packing density of iron oxide nanoparticles, achieved through one-pot thermal decomposition processes [12]. The resulting nanostructures exhibit large surface areas reaching 642.5 square meters per gram, making them suitable for catalytic applications [12].
Template-assisted self-assembly of iron oxide nanoparticles can be achieved using electron beam lithography to fabricate patterned trenches ranging from 40 to 1000 nanometers in width [13] [14]. These templates facilitate the organization of iron oxide nanoparticles with diameters of 20 nanometers and size distributions of ±7 percent. The quality of self-assembly is crucial for applications in data storage media and spintronic devices [13].
Mussel-inspired polydopamine coating of iron oxide nanoparticles provides a robust and functional platform for biomedical applications [15]. The mechanism of dopamine self-oxidation and the interaction between iron oxide and dopamine create stable nanocomposites with enhanced biocompatibility and functionality [15]. These polydopamine-coated iron oxide nanoparticles demonstrate improved stability and can be engineered for drug delivery and magnetic resonance imaging applications [15].
Sonochemical synthesis utilizes high-energy ultrasonic waves to facilitate iron hydroxide oxide formation through acoustic cavitation mechanisms. Sonochemical processes create extreme local conditions with temperatures reaching approximately 5000 degrees Celsius and pressures exceeding 1800 kilopascals, enabling unusual chemical reactions [16] [17]. The cavitation phenomenon involves the formation, growth, and collapse of microbubbles, generating localized hotspots that drive the synthesis process [17].
Sonochemical synthesis of iron oxide nanoparticles using ferric chloride and sodium hydroxide produces spherical particles with median sizes of approximately 19 nanometers [18] [19]. The process parameters including temperature, sonication time, and ultrasonic power significantly influence the size and morphology of the final products. Increasing sonication temperature from 30 to 80 degrees Celsius increases particle size from approximately 12 to 19 nanometers [18].
Microwave-assisted synthesis offers rapid and controlled formation of iron oxide and oxyhydroxide nanophases through temperature-controlled heating [20] [21] [22]. Ferric chloride titrated with sodium hydroxide under microwave irradiation at temperatures ranging from 100 to 250 degrees Celsius produces different phases depending on reaction temperature. At lower temperatures (100 and 125 degrees Celsius), iron oxyhydroxide chloride is synthesized, whereas at temperatures of 150 degrees Celsius and above, iron oxide is formed [21].
The microwave-assisted synthesis enables the creation of nanoamorphous nickel-iron oxide electrocatalysts containing only fast catalytic sites [23]. This method produces materials with low oxygen evolution reaction overpotentials of 286 millivolts at current densities of 10 milliamperes per square centimeter [23]. The microwave approach allows for precise control over the distribution of catalytic sites, achieving 100 percent fast sites compared to crystalline materials that contain both fast and slow sites [23].
Ultrasonic-assisted approaches have been optimized using response surface methodology and face-centered central composite design to achieve highly stable biocompatible nanocomposites [24]. The optimization process identifies sonication time as the most influential factor determining particle stability, size, and size distribution. Optimal conditions typically involve specific concentrations and sonication times ranging from 5 to 15 minutes [24].
Green synthesis methods utilizing biological sources represent environmentally benign alternatives to conventional chemical approaches, offering sustainable pathways for iron hydroxide oxide production. Algal secretions from Chlorella vulgaris microalgae provide secretory compounds that enable controlled synthesis of iron oxyhydroxide nanoparticles under mild conditions [25]. This biologically mediated approach eliminates the need for high temperatures and pressures typically required in conventional synthesis methods [25].
Brown algae species including Petalonia fascia, Colpomenia sinuosa, and Padina pavonica serve as effective biological reductants for iron oxide nanoparticle biosynthesis [26] [27]. The aqueous extracts of these algae contain proteins and lipids that perform dual functions of bioreduction and stabilization of iron oxide nanoparticles. Proteins in the algal extracts reduce ferric chloride, while aromatic compounds stabilize the biogenic nanoparticles [26] [27].
Fourier transform infrared spectroscopy analyses reveal that algal extracts contain diverse bioactive phytochemicals including flavonoids such as resveratrol, myricetin, morin, quercetin, and naringenin [28]. These functional groups act as effective stabilizers and coating agents in iron nanoparticle synthesis. The resulting nanoparticles demonstrate strong absorption peaks with centers at wavelengths ranging from 250 to 390 nanometers, confirming successful formation [27] [28].
The biosynthesized iron oxide nanoparticles using Padina pavonica demonstrate superior performance in nitrogen and phosphorus removal from wastewater [26] [27]. These biogenic nanoparticles exhibit the best nitrogen reduction percentages at concentrations of 2 and 4 micrograms per milliliter, with excellent phosphorus removal and chlorophyll reduction capabilities [26]. The nanoparticles also show effective anti-algal impacts, making them suitable for controlling harmful algal blooms [26].
Plant-mediated synthesis using various botanical sources offers cost-effective and environmentally friendly approaches [29] [30] [31]. Thevetia peruviana aqueous extract enables the synthesis of iron oxide nanoparticles with average sizes of 18.49 nanometers, demonstrating potent enzyme inhibition capabilities including urease inhibition of 94.78 percent with half-maximal inhibitory concentrations of 24.98 micrograms per milliliter [29]. These green-synthesized nanoparticles exhibit significant biological activities including antimicrobial and anticancer properties [29].